DL-Pipecolic Acid-d9
Overview
Description
DL-Pipecolic Acid-d9, also known as 2-Piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic Acid, is a deuterated form of pipecolic acid. This compound is often used in analytical chemistry, particularly as an internal standard for mass spectrometry. The deuterium atoms replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . It is particularly useful in metabolomics research due to its role in metabolic pathways related to lysine degradation .
Mechanism of Action
Target of Action
DL-Pipecolic Acid-d9 is a deuterated compound often used in the field of analytical chemistry as an internal standard for mass spectrometry . The primary targets of this compound are the metabolic pathways related to lysine degradation .
Mode of Action
The deuterium atoms in this compound replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . This unique property makes it particularly useful in metabolomics research .
Biochemical Pathways
This compound plays a significant role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .
Pharmacokinetics
Deuteration has been known to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
This compound aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . It helps in the precise measurement of DL-pipecolic acid levels .
Action Environment
The action environment of this compound is typically within a laboratory setting, specifically within the field of analytical chemistry and metabolomics research . The stability, efficacy, and action of this compound can be influenced by various factors such as temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
DL-Pipecolic Acid-d9 is particularly useful in metabolomics research, where it helps in the precise measurement of DL-pipecolic acid levels . This is of interest due to the compound’s role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .
Cellular Effects
This compound aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . Pipecolic acid-derived moieties are often crucial for the biological activities of some microbial natural products with pharmaceutical applications .
Molecular Mechanism
The molecular mechanism of this compound is closely related to its role in metabolic pathways. It is used to trace metabolic changes and understand enzyme kinetics in pathways related to lysine degradation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role as an internal standard for mass spectrometry . Its deuterated nature allows for accurate quantification of DL-pipecolic acid in complex biological samples over time .
Metabolic Pathways
This compound plays a significant role in metabolic pathways related to lysine degradation . It is used to trace metabolic changes and understand enzyme kinetics in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Pipecolic Acid-d9 is synthesized through the deuteration of pipecolic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The deuteration process is carefully controlled to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: DL-Pipecolic Acid-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or aldehyde form.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pipecolic acid ketone, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
DL-Pipecolic Acid-d9 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pipecolic Acid: The non-deuterated form of DL-Pipecolic Acid-d9, commonly used in similar applications but without the isotopic labeling.
L-Proline: Another cyclic amino acid with similar structural features but different metabolic roles.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in metabolic studies, making it a valuable tool in research and industry .
Biological Activity
DL-Pipecolic Acid-d9 is a deuterated derivative of pipecolic acid, an amino acid metabolite of lysine. This compound has garnered attention in biological research due to its unique isotopic labeling, which enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₆D₉H₂NO₂
- Molecular Weight : 138.21 g/mol
- Structure : this compound features a six-membered ring containing a nitrogen atom, similar to its non-deuterated form but distinguished by the presence of deuterium atoms.
Metabolic Pathways
This compound plays a significant role in various metabolic pathways. It is primarily involved in:
- Neurotransmitter Regulation : Pipecolic acid is known to influence the central inhibitory gamma-aminobutyric acid (GABA) system, which is crucial for maintaining neural excitability and preventing overactivity in the brain .
- Immune Response Modulation : Research indicates that pipecolic acid derivatives may have neuroprotective effects and could be beneficial in treating neurological disorders. For instance, N-hydroxy-pipecolic acid (NHP), a metabolite of pipecolic acid, has been linked to plant immunity against pathogens .
Neuroprotective Effects
Studies suggest that pipecolic acid may have protective effects against neurological disorders. Elevated levels of pipecolic acid have been observed in conditions such as cerebral malaria, where it correlates with neurological impairment . The compound's ability to modulate neurotransmitter systems highlights its potential therapeutic applications.
Analytical Applications
This compound serves as an internal standard in mass spectrometry. Its isotopic labeling allows researchers to accurately quantify the presence of pipecolic acid in complex biological matrices by comparing the signals from the labeled and unlabeled compounds. This application is particularly valuable in metabolic studies where tracking the fate of metabolites is essential.
Case Studies and Research Findings
- Cerebral Malaria Study : In a study involving children with cerebral malaria, elevated levels of pipecolic acid were found in plasma samples from subjects with severe neurological symptoms compared to those with mild malaria. This suggests a potential biomarker role for pipecolic acid in assessing disease severity .
- Plant Defense Mechanisms : Research on Arabidopsis thaliana demonstrated that NHP, derived from pipecolic acid, plays a crucial role in systemic acquired resistance (SAR) against pathogens. The enzyme UGT76B1 modifies NHP, indicating a metabolic pathway where pipecolic acid derivatives are vital for plant immunity .
- Food Source Analysis : A study analyzing food samples revealed that both D- and L-pipecolic acids are present in various foods, suggesting dietary sources may contribute to plasma levels of these metabolites. However, findings indicated that the D-isomer may primarily originate from intestinal bacterial metabolism rather than direct dietary intake .
Comparative Analysis of Pipecolic Acid Derivatives
Compound Name | Structure Type | Unique Features |
---|---|---|
Pipecolic Acid | Non-deuterated form | Standard amino acid; lacks isotopic labeling |
L-Pipecolic Acid | Enantiomer | Naturally occurring form; different stereochemistry |
2-Piperidinecarboxylic Acid | Related piperidine derivative | Similar structure but different functional groups |
4-Piperidinecarboxylic Acid | Piperidine derivative | Different position of carboxyl group |
This compound | Deuterated form | Enhanced analytical properties due to deuteration |
Properties
IUPAC Name |
2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHUJFCCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746015 | |
Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790612-94-1 | |
Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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